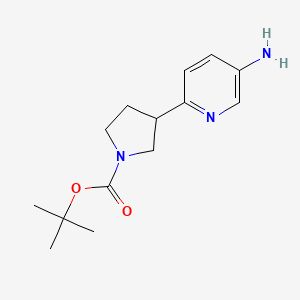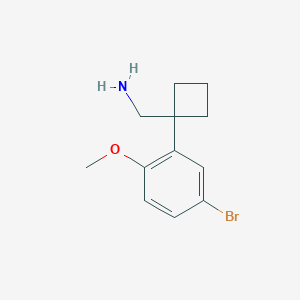
ethyl (7Z)-2-acetamido-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (7Z)-2-acetamido-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene ring, an acetamido group, and a hydroxyimino group. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (7Z)-2-acetamido-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl cyanoacetate with nitrous acid to form ethyl (hydroxyimino)cyanoacetate . This intermediate can then undergo further reactions to introduce the benzothiophene ring and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (7Z)-2-acetamido-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature and solvent, are carefully chosen to favor the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield oxime derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Ethyl (7Z)-2-acetamido-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl (7Z)-2-acetamido-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzothiophene ring can also interact with hydrophobic pockets in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (Z)-(hydroxyimino)[2-(tritylamino)thiazol-4-yl]acetate hydrochloride
- Ethyl (hydroxyimino)cyanoacetate
Uniqueness
Ethyl (7Z)-2-acetamido-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of functional groups and the presence of the benzothiophene ring. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C13H16N2O4S |
|---|---|
Poids moléculaire |
296.34 g/mol |
Nom IUPAC |
ethyl (7E)-2-acetamido-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C13H16N2O4S/c1-3-19-13(17)10-8-5-4-6-9(15-18)11(8)20-12(10)14-7(2)16/h18H,3-6H2,1-2H3,(H,14,16)/b15-9+ |
Clé InChI |
DAPHTXFHHSZCCC-OQLLNIDSSA-N |
SMILES isomérique |
CCOC(=O)C1=C(SC\2=C1CCC/C2=N\O)NC(=O)C |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCCC2=NO)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729068.png)
![1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11729071.png)
![3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B11729080.png)



![[(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea](/img/structure/B11729103.png)


![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11729118.png)

![2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11729122.png)


